1-phenyl-3-(3-phenylpropyl)thiourea
Description
Chemical Identity: 1-Phenyl-3-(3-phenylpropyl)thiourea (CAS: 15093-43-3) is a thiourea derivative with the molecular formula C₁₆H₁₈N₂S and a molecular weight of 270.40 g/mol . Its structure consists of a thiourea core (-N-C(=S)-N-) substituted with a phenyl group at the 1-position and a 3-phenylpropyl chain at the 3-position. The compound is also known by synonyms such as N-Phenyl-N'-(3-phenylpropyl)thiourea and CHEMBL1521932 .
Synthesis:
The compound can be synthesized via the reaction of phenyl isothiocyanate with 3-phenylpropylamine under mild conditions. Similar thiourea derivatives, such as 1-phenyl-3-(3-methyl-2-oxo-3H-benzoxazole-6-yl)thiourea, have been prepared in high yields (~92%) using THF as a solvent at room temperature .
Properties
CAS No. |
15093-43-3 |
|---|---|
Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-phenyl-3-(3-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
InChI Key |
KSAVTPCYXUELBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
Other CAS No. |
15093-43-3 |
solubility |
31.9 [ug/mL] |
Synonyms |
N-Phenyl-N'-(3-phenylpropyl)thiourea |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- can be synthesized through several methods. One common approach involves the reaction of aniline derivatives with isothiocyanates. For instance, the reaction between N-phenyl-3-phenylpropylamine and phenyl isothiocyanate in an organic solvent such as dichloromethane can yield the desired thiourea derivative . The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thioethers
Substitution: Substituted thiourea derivatives
Scientific Research Applications
Thiourea, N-phenyl-N’-(3-phenylpropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiourea, N-phenyl-N’-(3-phenylpropyl)- involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 1- and 3-positions of the thiourea core. Below is a comparative analysis:
Key Observations :
- Electronic Effects : Chlorine or heterocyclic substituents (e.g., thiazolyl) introduce electron-withdrawing or π-conjugated effects, altering reactivity and binding interactions .
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